molecular formula C5H3ClN2O B053262 3-Chloropyrazine-2-carbaldehyde CAS No. 121246-96-6

3-Chloropyrazine-2-carbaldehyde

Cat. No.: B053262
CAS No.: 121246-96-6
M. Wt: 142.54 g/mol
InChI Key: QRVSQUNWTBLLOC-UHFFFAOYSA-N
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Description

3-Chloropyrazine-2-carbaldehyde is a chemical compound belonging to the family of pyrazine derivatives. It has the molecular formula C5H3ClN2O and a molecular weight of 142.54 g/mol . This compound is characterized by the presence of a chloro group at the third position and an aldehyde group at the second position on the pyrazine ring . It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 3-Chloropyrazine-2-carbaldehyde can be achieved through several methods. One common method involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile . This process typically involves the use of specific reagents and conditions to achieve the desired product. Another method involves the reaction of 3-chloropyrazine with formylating agents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Chloropyrazine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-chloropyrazine-2-carboxylic acid, while reduction can produce 3-chloropyrazine-2-methanol .

Comparison with Similar Compounds

3-Chloropyrazine-2-carbaldehyde can be compared with other similar compounds, such as 2-chloropyridine-3-carbaldehyde and 3-chloropyrazine-2-carboxamide . While these compounds share structural similarities, they differ in their reactivity and applications. For example, 2-chloropyridine-3-carbaldehyde is commonly used in the synthesis of pyridine derivatives, while 3-chloropyrazine-2-carboxamide is used in the development of antimicrobial agents . The unique combination of the chloro and aldehyde groups in this compound contributes to its distinct reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

3-chloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVSQUNWTBLLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591780
Record name 3-Chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121246-96-6
Record name 3-Chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyrazine-2-carbaldehyde
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Synthesis routes and methods

Procedure details

A flame dried and cooled 100 mL round bottom flask was charged with 2,2,6,6-tetramethylpiperidine (2.5 mL, 14.96 mmol) and anhydrous THF (25 mL) under a nitrogen atmosphere. The contents were cooled to −78° C. and n-butyllithium (2.5 M in hexane, 5.7 mL, ˜14.28 mmol) was added dropwise over a 5 minute period. The reaction mixture was stirred at −78° C. for 5 minutes, bought to 0° C. and stirred at 0° C. for 25 minutes. The reaction mixture was recooled to −78° C. and 2-chloropyrazine (0.78 g, 1 mL, 6.8 mmol) was added over a 3 minute period. After 30 minutes at −78° C., anhydrous DMF (0.99 mL, 13.6 mmol) was added over 3 minutes and the contents stirred at −78° C. for a further 30 minutes. The reaction mixture was bought to 0° C., stirred at 0° C. for 15 minutes, recooled to −78° C. and quenched by the addition of acetic acid (4 mL) in THF (10 mL). The reaction mixture was stirred at room temperature for 10 minutes and partitioned between ethyl acetate (60 mL) and brine (30 mL). The ethyl acetate layer is separated, dried over sodium sulfate, concentrated under reduced pressure and purified by silica gel flash chromatography using dichloromethane and ethyl acetate (9.5:0.5, 400 mL) to yield the title compound a (950 mg). 1H-NMR of the compound was consistent with the desired structure.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.99 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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